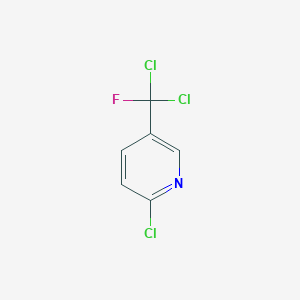
2-Chloro-5-(dichlorofluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(dichlorofluoromethyl)pyridine is an organofluorine compound with the molecular formula C6H3Cl3FN and a molecular weight of 214.4 g/mol. This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine and dichlorofluoromethyl groups. It is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Chloro-5-(dichlorofluoromethyl)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), yielding 2-chloro-5-pentafluoroethylpyridine . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Chloro-5-(dichlorofluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium pentafluoropropionate and copper(I) iodide, with reactions often conducted in solvents like NMP.
Major Products: The products formed depend on the specific reactions and conditions, but they generally involve modifications to the pyridine ring or the substituent groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-(dichlorofluoromethyl)pyridine has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(dichlorofluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its chemical stability and reactivity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-5-(dichlorofluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but with two fluorine atoms instead of one.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, offering different chemical properties and reactivity.
2-Chloro-5-fluoropyridine: A simpler compound with only one fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of multiple halogen atoms.
Propiedades
IUPAC Name |
2-chloro-5-[dichloro(fluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXSRWFCBLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














